(1R,5S,7R)-2-Oxabicyclo[3.2.0]heptane-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RAC-(1R,5S,7R)-2-OXABICYCLO[320]HEPTANE-7-CARBOXYLIC ACID is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RAC-(1R,5S,7R)-2-OXABICYCLO[3.2.0]HEPTANE-7-CARBOXYLIC ACID typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly affect the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of catalysts and solvents is crucial in industrial settings to ensure the process is economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
RAC-(1R,5S,7R)-2-OXABICYCLO[3.2.0]HEPTANE-7-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, into the molecule.
Scientific Research Applications
RAC-(1R,5S,7R)-2-OXABICYCLO[3.2.0]HEPTANE-7-CARBOXYLIC ACID has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways.
Industry: In industrial settings, the compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of RAC-(1R,5S,7R)-2-OXABICYCLO[3.2.0]HEPTANE-7-CARBOXYLIC ACID involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, the compound may inhibit certain enzymes or modulate signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- RAC-(1R,5S,6S,7S)-7-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylic acid
- RAC-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride
- RAC-potassium (1R,5S,7S)-6-oxabicyclo[3.2.0]heptane-7-carboxylate
Uniqueness
RAC-(1R,5S,7R)-2-OXABICYCLO[3.2.0]HEPTANE-7-CARBOXYLIC ACID is unique due to its specific stereochemistry and the presence of an oxirane ring. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C7H10O3 |
---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
(1R,5S,7R)-2-oxabicyclo[3.2.0]heptane-7-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c8-7(9)5-3-4-1-2-10-6(4)5/h4-6H,1-3H2,(H,8,9)/t4-,5-,6-/m1/s1 |
InChI Key |
ZFWYFKBHAXZNRY-HSUXUTPPSA-N |
Isomeric SMILES |
C1CO[C@@H]2[C@H]1C[C@H]2C(=O)O |
Canonical SMILES |
C1COC2C1CC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.